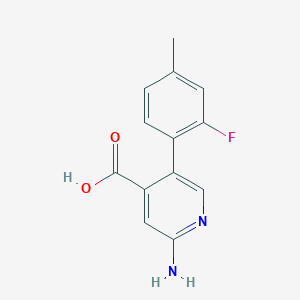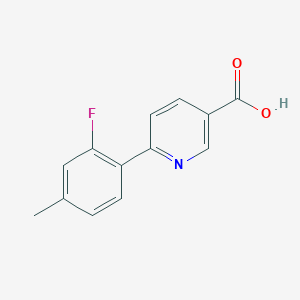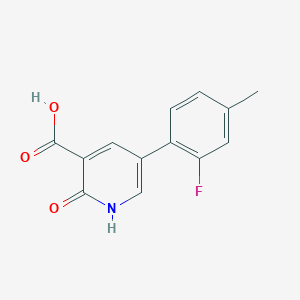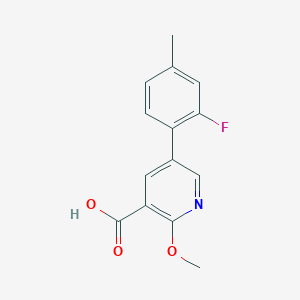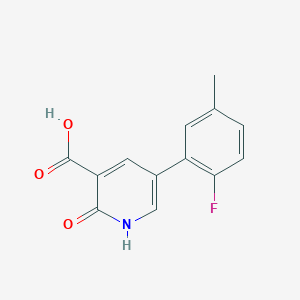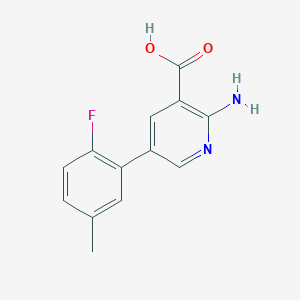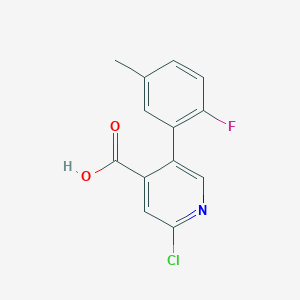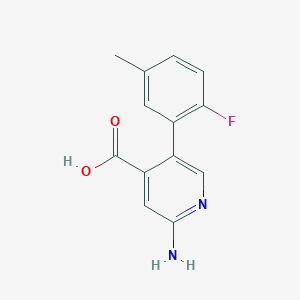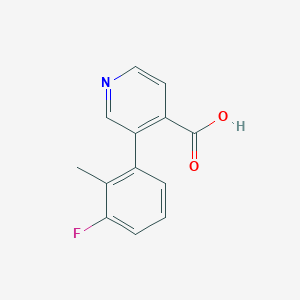
MFCD18316989
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD18316989 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been the subject of extensive research, leading to its use in multiple fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18316989 involves several steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the process and achieve high yields. The exact conditions, such as temperature, pressure, and reaction time, can vary depending on the desired purity and quantity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production often employs continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
MFCD18316989 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions are conducted under controlled temperature and pH conditions to ensure complete conversion.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: Involve the replacement of one functional group with another. These reactions can be catalyzed by acids or bases, depending on the nature of the substituent.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD18316989 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions. Its reactivity makes it a valuable tool for creating complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions. Its stability and reactivity allow for precise measurements and reproducible results.
Medicine: Investigated for its potential therapeutic properties. Research has shown that it may have applications in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism by which MFCD18316989 exerts its effects involves its interaction with specific molecular targets. These interactions can activate or inhibit various biochemical pathways, leading to the desired outcome. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
MFCD18316989 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD18316988 and MFCD18316990, share some properties with this compound.
Uniqueness: this compound stands out due to its higher stability and reactivity, making it more suitable for certain applications. Its ability to participate in a wider range of reactions and its effectiveness in various fields make it a preferred choice for researchers and industry professionals.
Propiedades
IUPAC Name |
3-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-12(14)10(6-8)11-7-15-5-4-9(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHQXKHQASMOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687161 |
Source


|
| Record name | 3-(2-Fluoro-5-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-13-2 |
Source


|
| Record name | 3-(2-Fluoro-5-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
